3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazole class, characterized by a fused bicyclic core with a sulfur-containing substituent at position 3 ([(4-chlorophenyl)methyl]sulfanyl) and a phenyl group at position 5. Its structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c18-14-8-6-13(7-9-14)12-23-17-20-19-16-21(10-11-22(16)17)15-4-2-1-3-5-15/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKKRRSJHIHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=C(C=C3)Cl)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl chloride as the starting material.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, typically using thiol reagents such as thiourea or thiophenol.
Final Assembly: The final step involves the coupling of the phenyl group to the imidazo[2,1-c][1,2,4]triazole core, often through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The target compound shares its imidazo[2,1-c][1,2,4]triazole core with several analogs but differs in substituent groups:
Key Observations :
- Substituent Effects: Methylthio (SCH3) in compound 15 provides comparable antimicrobial activity to chloramphenicol, suggesting that smaller sulfur-containing groups retain efficacy. In contrast, bulkier substituents like trichlorophenoxymethyl (compound 9) may prioritize thermal stability over bioactivity .
- Chlorophenyl vs.
Functional Group Comparisons
Sulfanyl vs. Sulfone Derivatives :
- Compound 15 (methylthio) and the target compound ([(4-chlorophenyl)methyl]sulfanyl) retain sulfur in a reduced state, which may participate in thiol-disulfide exchange or act as radical scavengers.
- In contrast, sulfone derivatives (e.g., 3-(Substituted methylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) exhibit higher polarity and oxidative stability, reducing membrane permeability but improving solubility .
Triazole Tautomerism :
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Compound 15 (MIC = 2–4 µg/mL) outperforms the target compound’s structural analogs, suggesting that methylthio and 4-methylphenyl groups optimize antimicrobial efficacy .
Lipophilicity and Solubility :
Biological Activity
The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazo[2,1-c][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 364.85 g/mol
- CAS Number : 692287-38-0
This structure features a chlorophenyl group and a sulfanyl moiety that contribute to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of imidazo[2,1-c][1,2,4]triazole derivatives. For instance, compounds similar to the target compound have been shown to inhibit cytokine production in peripheral blood mononuclear cells (PBMCs). In vitro tests demonstrated that these compounds significantly reduced levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a strong anti-inflammatory effect.
Case Study: Cytokine Release Inhibition
In a study evaluating several derivatives of imidazo[2,1-c][1,2,4]triazole:
- Compounds exhibited a reduction in TNF-α production by 44–60% at doses ranging from 50 µg/mL to 100 µg/mL.
- The most effective compounds were noted to maintain cytokine levels comparable to control groups without stimulation .
Antimicrobial Activity
The antimicrobial properties of This compound have been assessed against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 25 µg/mL |
| 3b | Escherichia coli | 30 µg/mL |
| 3c | Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound has significant potential as an antimicrobial agent .
Anticancer Activity
The anticancer effects of the compound were evaluated in various cancer cell lines. Preliminary tests showed promising cytotoxicity against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2).
Cytotoxicity Results
In an MTT assay:
- The compound exhibited IC values of 1.07 µg/mL for SGC-7901, 0.61 µg/mL for A549, and 0.51 µg/mL for HepG2.
- These values indicate a higher potency compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-c][1,2,4]triazole derivatives is influenced by various substitutions on the triazole ring. For example:
- The presence of halogen substituents enhances antibacterial activity.
- Alkyl substitutions tend to improve cytotoxicity against cancer cell lines.
Summary of Findings
Overall, This compound demonstrates significant biological activities across multiple assays:
- Anti-inflammatory : Reduces TNF-α and IL-6 production.
- Antimicrobial : Effective against multiple bacterial strains.
- Anticancer : Exhibits potent cytotoxicity in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
